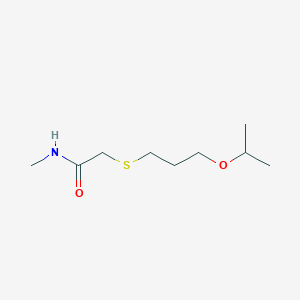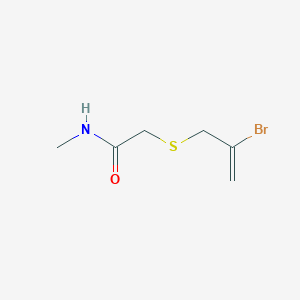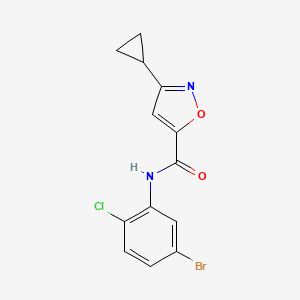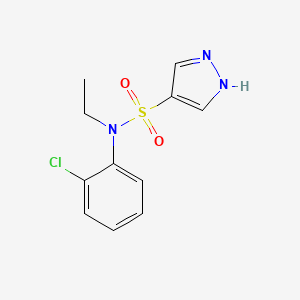![molecular formula C16H17NO5S B6626130 Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)
Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate is a chemical compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate group, a sulfamoyl group, and a hydroxy-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of more advanced catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfamoyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate can be compared with other similar compounds, such as:
Ethyl 2-[(3-hydroxyphenyl)sulfamoyl]benzoate: Lacks the methyl group on the phenyl ring.
Ethyl 2-[(4-methylphenyl)sulfamoyl]benzoate: Lacks the hydroxy group on the phenyl ring.
Ethyl 2-[(3-hydroxy-4-methylphenyl)amino]benzoate: Contains an amino group instead of a sulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-16(19)13-6-4-5-7-15(13)23(20,21)17-12-9-8-11(2)14(18)10-12/h4-10,17-18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHYAMHSSQUXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-methoxy-4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]quinoline](/img/structure/B6626048.png)


![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![6-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B6626086.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)

![N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide](/img/structure/B6626105.png)





![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
